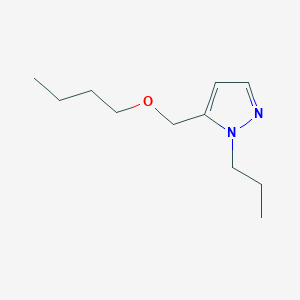

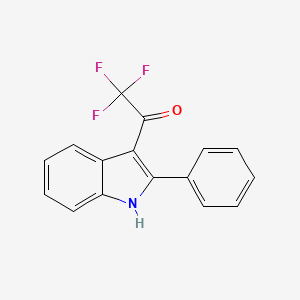

![molecular formula C27H26N2O B2929916 1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 866137-62-4](/img/structure/B2929916.png)

1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline, also known as PIPER, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrroloquinolines and has been the subject of scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Quinoline derivatives have been synthesized through various methods, demonstrating significant interest due to their applications in biological and nonlinear optical (NLO) research. For example, novel arylated quinolines were synthesized using the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction. These compounds were subjected to density functional theory (DFT) calculations to explore their geometry, electronic, and NLO properties, indicating their potential technological applications (Khalid et al., 2019).

Catalysis and Organic Transformations

In the realm of organic synthesis, pyrroloquinoline derivatives have been developed through catalyst-free synthesis methods. Such processes are notable for their environmental friendliness due to the absence of heavy metal catalysts and the production of water as the only byproduct, suggesting a broad range of applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Antioxidative Properties

The introduction of ferrocene into imidazo[1,2-a]pyridine via Groebke three-component-reaction (3CR) showcased the radical-scavenging ability of synthesized compounds. This research underscores the antioxidative effects of these compounds, particularly against DNA oxidation, highlighting the importance of the ferrocenyl group for enhancing antioxidative properties (Xi & Liu, 2015).

Optical Properties

Studies on the optical properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have revealed insights into their structural and optical behaviors, critical for applications in photonic devices and materials science. The analysis of these compounds' absorption parameters and electron transitions supports their potential in technological advancements (Zeyada et al., 2016).

Biological Applications

The synthesis of pyrrolo[1,2-a]quinoxalines, inspired by known antiproliferative agents, highlighted the promising antiproliferative activity against GPER-expressing breast cancer cells. This research exemplifies the ongoing exploration of quinoline derivatives for developing novel anticancer agents (Carullo et al., 2021).

Wirkmechanismus

Target of Action

The compound, also known as 4-methyl-6-phenoxy-1-[4-(propan-2-yl)phenyl]-1H,2H,3H-pyrrolo[3,2-c]quinoline, is a quinoline derivative . Quinolines and their derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .

Mode of Action

The mode of action of quinoline derivatives can vary depending on the specific compound and its structural features . Some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site . .

Biochemical Pathways

Quinoline-based compounds have been reported to affect various biochemical pathways due to their broad spectrum of bioactivities . For instance, some quinoline derivatives have been found to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the broad bioactivities of quinoline derivatives, the results could range from antimicrobial effects to antitumor effects . .

Eigenschaften

IUPAC Name |

4-methyl-6-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O/c1-18(2)20-12-14-21(15-13-20)29-17-16-23-19(3)28-26-24(27(23)29)10-7-11-25(26)30-22-8-5-4-6-9-22/h4-15,18H,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNJEAPVKBNUMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

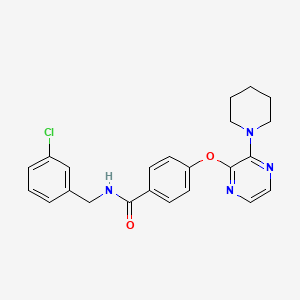

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)

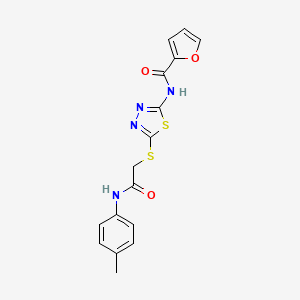

![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)

![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)